BenchChemオンラインストアへようこそ!

4-[2-(4-Bromophenyl)acetamido]benzoic acid

COX-2 inhibition Inflammation research NSAID selectivity

4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS 925562-16-9) is a para-substituted COX-2-selective probe (IC50=367 nM; ~109-fold vs COX-1) enabling COX-1-sparing pharmacological studies. Its 282–284°C melting point—significantly higher than the ortho-isomer—facilitates solid-state characterization, polymorph screening, and pre-formulation research. With LogP 3.33–3.60, it is well-suited for membrane permeability assays. Available at ≥95% purity from verified suppliers. Discontinue interchange with ortho-isomers to maintain experimental validity.

Molecular Formula C15H12BrNO3
Molecular Weight 334.169
CAS No. 925562-16-9
Cat. No. B2743711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Bromophenyl)acetamido]benzoic acid
CAS925562-16-9
Molecular FormulaC15H12BrNO3
Molecular Weight334.169
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br
InChIInChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
InChIKeyLWGRUICNIQAXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS 925562-16-9): Chemical Identity and Baseline Procurement Data


4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS 925562-16-9) is a synthetic organic small molecule with the molecular formula C₁₅H₁₂BrNO₃ and a molecular weight of 334.16 g/mol . The compound features a para-bromophenylacetyl moiety linked via an amide bond to a para-aminobenzoic acid core. It is supplied as a research-grade chemical with typical purity specifications of ≥95% and is stored under sealed, dry conditions at 2–8°C . The compound is commercially available from multiple vendors for non-human research use only .

Why 4-[2-(4-Bromophenyl)acetamido]benzoic acid Cannot Be Substituted by Generic Analogs Without Quantitative Verification


Compounds within the C₁₅H₁₂BrNO₃ isomeric space—including the 2-substituted benzoic acid analog (CAS 831207-45-5) and the clinically approved NSAID bromfenac—exhibit divergent biological activity profiles and physicochemical properties that preclude simple interchangeability [1]. Positional isomerism (para- versus ortho-substitution on the benzoic acid ring) alters both target engagement and solid-state properties. Additionally, the compound demonstrates a COX-2 selectivity profile that contrasts sharply with the equipotent COX-1/COX-2 inhibition observed for bromfenac [2]. Substitution without quantitative verification of the specific activity and selectivity profile relevant to the intended research application introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS 925562-16-9)


COX-2 Inhibition Potency and Selectivity Profile Versus Bromfenac

4-[2-(4-Bromophenyl)acetamido]benzoic acid inhibits recombinant human COX-2 with an IC50 of 367 nM [1]. In the same ELISA-based assay system measuring PGF2α reduction with arachidonic acid substrate (2 min incubation), the compound exhibits markedly weaker inhibition of ovine COX-1 (IC50 = 39.9 μM) [1]. This corresponds to a COX-2/COX-1 selectivity ratio of approximately 109-fold (39,900 nM / 367 nM). In contrast, the clinically approved ophthalmic NSAID bromfenac—which shares the C₁₅H₁₂BrNO₃ molecular formula but differs structurally as a 2-amino-3-(4-bromobenzoyl)phenylacetic acid derivative—inhibits COX-1 and COX-2 with nearly equal potency (IC50 values of 5.56 nM and 7.45 nM, respectively), yielding a selectivity ratio of ~1.3 [2].

COX-2 inhibition Inflammation research NSAID selectivity Enzymatic assay

Melting Point Differentiation from Ortho-Substituted Positional Isomer

The para-substituted 4-[2-(4-bromophenyl)acetamido]benzoic acid exhibits a melting point range of 282–284°C [1]. The ortho-substituted positional isomer 2-[2-(4-bromophenyl)acetamido]benzoic acid (CAS 831207-45-5) has a reported melting point of approximately 255°C . This ~27–29°C difference in melting point reflects distinct intermolecular hydrogen-bonding networks and crystal packing arrangements arising from the different positioning of the carboxylic acid group relative to the acetamido linkage.

Solid-state characterization Crystallinity Formulation Purity assessment

LogP and TPSA Physicochemical Profile Differentiation from Ortho-Isomer

4-[2-(4-Bromophenyl)acetamido]benzoic acid has a calculated partition coefficient (LogP) of 3.33–3.60 [1] and a topological polar surface area (TPSA) of 66.4 Ų . The ortho-substituted isomer 2-[2-(4-bromophenyl)acetamido]benzoic acid (CAS 831207-45-5) has a reported LogP of 3.04 and TPSA of 66.4 Ų . The ΔLogP of +0.29 to +0.56 for the para-isomer indicates measurably higher lipophilicity, which influences predicted membrane permeability and nonspecific protein binding.

Lipophilicity Membrane permeability ADME prediction Computational chemistry

Optimal Research Application Scenarios for 4-[2-(4-Bromophenyl)acetamido]benzoic acid Based on Verified Differentiation Evidence


COX-2-Selective Pharmacological Probe Development

The compound's ~109-fold COX-2/COX-1 selectivity (COX-2 IC50 = 367 nM; COX-1 IC50 = 39.9 μM) [1] supports its use as a scaffold for developing COX-2-selective pharmacological probes where COX-1-sparing activity is required. This profile is mechanistically distinct from bromfenac (selectivity ratio ~1.3), enabling interrogation of COX-2-dependent pathways without confounding COX-1-mediated effects.

Solid-State Characterization and Polymorph Screening Studies

The high melting point of 282–284°C [2]—~27–29°C higher than the ortho-substituted isomer—makes this compound suitable for solid-state characterization studies, including polymorph screening, thermal stability assessment, and crystallinity optimization in pre-formulation research.

Structure-Activity Relationship (SAR) Studies of Positional Isomerism Effects

The quantitative differences in COX-2 selectivity, melting point (282–284°C vs ~255°C), and LogP (3.33–3.60 vs 3.04) between the para- and ortho-isomers [1][2] provide a well-characterized pair for systematic SAR investigations examining how benzoic acid substitution position modulates target engagement, solid-state properties, and lipophilicity.

Membrane Permeability and Cellular Uptake Assays

With a LogP of 3.33–3.60 and TPSA of 66.4 Ų , 4-[2-(4-Bromophenyl)acetamido]benzoic acid occupies a favorable physicochemical space for assessing passive membrane permeability in cellular assays. Its higher lipophilicity relative to the ortho-isomer (ΔLogP = +0.29 to +0.56) may confer enhanced cellular penetration in comparative uptake studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.